molecular formula C15H19N5O6S B1237993 4-[(5'-Adenosyl)(methyl)sulfonio]-2-oxobutanoate

4-[(5'-Adenosyl)(methyl)sulfonio]-2-oxobutanoate

Cat. No.: B1237993
M. Wt: 397.4 g/mol
InChI Key: UOKVQQMBGVMXPU-CJPDYEHRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

S-adenosyl-4-methylthio-2-oxobutanoate is a sulfonium betaine that is the conjugate base of S-adenosyl-4-methylthio-2-oxobutanoic acid, arising from deprotonation of the carboxy group. It has a role as a Saccharomyces cerevisiae metabolite. It is a sulfonium betaine and a carboxylic acid anion. It derives from a 4-methylthio-2-oxobutanoate. It is a conjugate base of a S-adenosyl-4-methylthio-2-oxobutanoic acid.

Scientific Research Applications

Biochemical Role and Reactivity

4-[(5'-Adenosyl)(methyl)sulfonio]-2-oxobutanoate, also known as S-adenosylmethionine (SAM or AdoMet), is a key biological molecule with diverse roles in metabolism. It acts as a major biological methyl donor in reactions catalyzed by methyltransferases and serves as a source for various groups like methylene, amino, ribosyl, and aminopropyl in different biochemical syntheses. The unique chemistry of SAM is largely driven by the electrophilic character of carbon centers adjacent to the positively charged sulfur atom, making it a versatile participant in metabolic reactions (Fontecave, Atta, & Mulliez, 2004).

Molecular Synthesis and Applications

In molecular synthesis, SAM analogues and derivatives play a critical role. For instance, it has been used in the synthesis of various organic compounds, demonstrating its flexibility and utility in organic chemistry. This includes its involvement in reactions like cyclisation and molecular docking, contributing to the development of compounds with potential biological activities (Ridwan et al., 2017), (Pokhodylo & Obushak, 2019).

Biological Activities

SAM is crucial in various biological pathways. For instance, it is involved in the methionine salvage pathway, where its derivative, 4-Methylthio-2-oxobutanoic acid (MTOB), has been shown to induce apoptosis in human cell lines, highlighting its potential in medical research and therapeutic applications (Tang et al., 2006).

Reactivity and Stability

The compound's stability and reactivity, particularly in the context of its sulfonium group, are of significant interest. Studies have explored its pH-dependent stability and intrinsic reactivities, providing insight into its behavior under physiological conditions. This information is critical for understanding its role in biological systems and for developing applications in biotechnology and medicine (Iwig & Booker, 2004).

Properties

Molecular Formula

C15H19N5O6S

Molecular Weight

397.4 g/mol

IUPAC Name

4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylsulfonio]-2-oxobutanoate

InChI

InChI=1S/C15H19N5O6S/c1-27(3-2-7(21)15(24)25)4-8-10(22)11(23)14(26-8)20-6-19-9-12(16)17-5-18-13(9)20/h5-6,8,10-11,14,22-23H,2-4H2,1H3,(H2-,16,17,18,24,25)/t8-,10-,11-,14-,27?/m1/s1

InChI Key

UOKVQQMBGVMXPU-CJPDYEHRSA-N

Isomeric SMILES

C[S+](CCC(=O)C(=O)[O-])C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O

SMILES

C[S+](CCC(=O)C(=O)[O-])CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O

Canonical SMILES

C[S+](CCC(=O)C(=O)[O-])CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[(5'-Adenosyl)(methyl)sulfonio]-2-oxobutanoate
Reactant of Route 2
4-[(5'-Adenosyl)(methyl)sulfonio]-2-oxobutanoate
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4-[(5'-Adenosyl)(methyl)sulfonio]-2-oxobutanoate
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4-[(5'-Adenosyl)(methyl)sulfonio]-2-oxobutanoate
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4-[(5'-Adenosyl)(methyl)sulfonio]-2-oxobutanoate
Reactant of Route 6
4-[(5'-Adenosyl)(methyl)sulfonio]-2-oxobutanoate

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